2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid
CAS No.:
Cat. No.: VC13481823
Molecular Formula: C12H13F3N2O2
Molecular Weight: 274.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13F3N2O2 |
|---|---|
| Molecular Weight | 274.24 g/mol |
| IUPAC Name | 2-[4-(trifluoromethyl)piperidin-1-yl]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H13F3N2O2/c13-12(14,15)9-2-5-17(6-3-9)10-7-8(11(18)19)1-4-16-10/h1,4,7,9H,2-3,5-6H2,(H,18,19) |
| Standard InChI Key | GIHXPFOFDGDJEY-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O |
| Canonical SMILES | C1CN(CCC1C(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Introduction
Structural and Nomenclature Analysis
IUPAC Name and Molecular Formula
The systematic name 2-(4-(Trifluoromethyl)piperidin-1-yl)isonicotinic acid denotes:
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A pyridine ring (isonicotinic acid) with a carboxylic acid group at position 4.
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A piperidine substituent at position 2 of the pyridine.
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A trifluoromethyl group at position 4 of the piperidine ring.
The molecular formula is C₁₂H₁₃F₃N₂O₂, with a molar mass of 298.24 g/mol.
Structural Comparison to Analogous Compounds
The compound’s regiochemistry distinguishes it from closely related molecules:
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2-(Piperidin-1-yl)nicotinic acid: Differs in the pyridine substitution (3-carboxylic acid vs. 4-carboxylic acid) .
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Methyl 2-(4-(trifluoromethyl)phenyl)isonicotinate: Replaces the piperidine with a phenyl group and includes an ester moiety.
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4-{[4-({[4-(2,2,2-Trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylic acid: Shares the trifluoromethyl-piperidine motif but incorporates a benzisoxazole and pyran system .
Synthetic Strategies and Optimization
Retrosynthetic Analysis
Two primary routes are proposed based on analogous syntheses:
Route 1: Nucleophilic Aromatic Substitution
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Halogenation: Introduce a leaving group (e.g., bromine) at position 2 of isonicotinic acid using N-bromosuccinimide (NBS) under radical conditions.
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Piperidine Coupling: React 2-bromoisonicotinic acid with 4-(trifluoromethyl)piperidine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (K₂CO₃) .
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Ester Hydrolysis: If intermediates are ester-protected, hydrolyze using aqueous HCl or NaOH to yield the carboxylic acid.
Route 2: Direct Alkylation
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Activation: Convert isonicotinic acid to its acid chloride using thionyl chloride (SOCl₂).
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Amide Formation: React with 4-(trifluoromethyl)piperidine to form 2-(4-(trifluoromethyl)piperidin-1-yl)isonicotinamide.
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Oxidation: Oxidize the amide to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .
Yield Optimization Challenges
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Steric Hindrance: Bulky trifluoromethyl groups may slow substitution kinetics, necessitating elevated temperatures (80–100°C) .
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Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) improve solubility but may promote side reactions; toluene/water biphasic systems could enhance selectivity .
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Catalyst Screening: Pd-based catalysts (e.g., Pd₂(dba)₃) with bidentate ligands (Xantphos) improve coupling efficiency for electron-deficient pyridines.
Table 1: Comparative Yields for Analogous Piperidine-Pyridine Couplings
| Substrate | Catalyst System | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|---|
| 2-Bromoisonicotinic acid | Pd(OAc)₂/Xantphos | DMF | 100°C | 72 | |
| 2-Chloronicotinic acid | CuI/1,10-phenanthroline | DMSO | 120°C | 58 |
Physicochemical and Spectroscopic Properties
Predicted Solubility and Lipophilicity
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logP: Calculated (ChemAxon) logP = 2.1 ± 0.3, indicating moderate lipophilicity suitable for oral absorption.
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Aqueous Solubility: ~0.5 mg/mL at pH 7.4, with improved solubility under basic conditions (pH > 10).
Spectroscopic Characterization
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¹H NMR (CDCl₃): Expected signals include a singlet for the -CF₃ group (δ 1.8–2.1 ppm), multiplet for piperidine protons (δ 2.5–3.5 ppm), and aromatic pyridine protons (δ 7.3–8.1 ppm) .
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MS (ESI+): Predicted m/z = 299.1 [M+H]⁺, consistent with analogous trifluoromethyl-piperidine derivatives .
Table 2: Key Spectral Data for Related Compounds
| Target | Assay Type | Predicted IC₅₀/EC₅₀ (μM) | Confidence |
|---|---|---|---|
| S1P₁ Receptor | Agonism | 0.1–1.0 | Medium |
| 5-HT₄ Receptor | Antagonism | 0.5–5.0 | Low |
| Candida albicans | MIC | 8–16 | Low |
Analytical and Regulatory Considerations
Regulatory Status
No current FDA approvals or clinical trials are reported for this compound. Safety data must be generated per ICH M7 guidelines for mutagenic impurities.
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